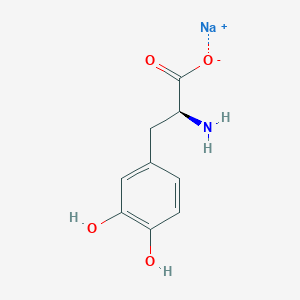
L-DOPA (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-DOPA (sodium), also known as levodopa, is a naturally occurring amino acid derivative of L-tyrosine. It is widely recognized for its role as a precursor to dopamine, a critical neurotransmitter in the brain. L-DOPA (sodium) is primarily used in the treatment of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain . This compound can cross the blood-brain barrier, where it is converted into dopamine, thereby alleviating the symptoms of Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
L-DOPA (sodium) can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the asymmetric hydrogenation of L-tyrosine . This process typically requires the use of metal catalysts, such as rhodium complexes, under high pressure and temperature conditions . Another method involves the enzymatic conversion of L-tyrosine using tyrosine phenol-lyase or tyrosinase .
Industrial Production Methods
Industrial production of L-DOPA (sodium) often employs microbial fermentation techniques. For example, the bacterium Erwinia herbicola can be used to produce L-DOPA from catechol through fermentation . Additionally, electroenzymatic conversion systems have been developed to enhance the efficiency of L-DOPA production .
化学反応の分析
Types of Reactions
L-DOPA (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: L-DOPA can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: L-DOPA can be reduced to form dopamine, which is catalyzed by the enzyme aromatic L-amino acid decarboxylase.
Substitution: L-DOPA can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products
The major products formed from these reactions include dopamine, dopaquinone, and various substituted derivatives of L-DOPA .
科学的研究の応用
L-DOPA (sodium) has a wide range of scientific research applications across various fields:
作用機序
L-DOPA (sodium) exerts its effects primarily through its conversion to dopamine in the brain . Once administered, L-DOPA crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine . This increase in dopamine levels helps to alleviate the motor symptoms associated with Parkinson’s disease . Additionally, L-DOPA can modulate various signaling pathways and interact with dopamine receptors to exert its therapeutic effects .
類似化合物との比較
L-DOPA (sodium) can be compared to other dopamine precursors and analogs, such as:
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor that prolongs the half-life of L-DOPA by preventing its breakdown.
Tolcapone: Another COMT inhibitor with a similar mechanism of action to entacapone.
L-DOPA (sodium) is unique in its ability to cross the blood-brain barrier and directly increase dopamine levels in the brain, making it the most effective treatment for Parkinson’s disease .
特性
分子式 |
C9H10NNaO4 |
|---|---|
分子量 |
219.17 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1 |
InChIキー |
LRRQZAXMUDRSPC-RGMNGODLSA-M |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)[O-])N)O)O.[Na+] |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])N)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
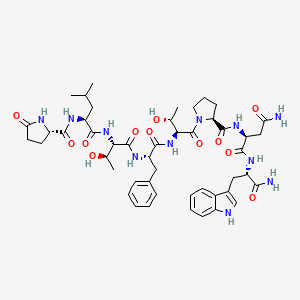
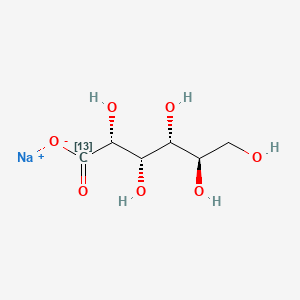
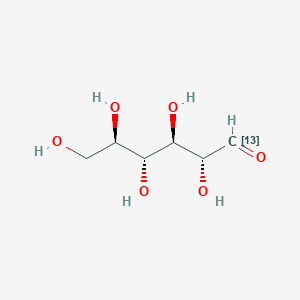
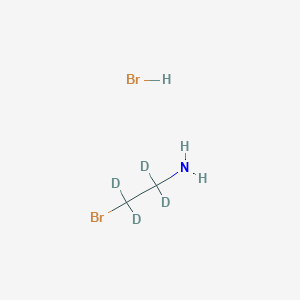
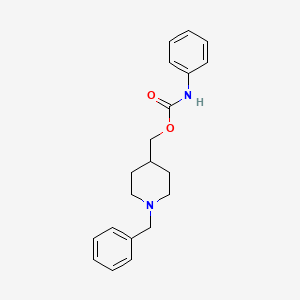
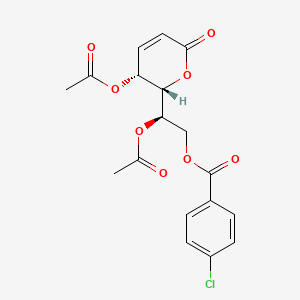
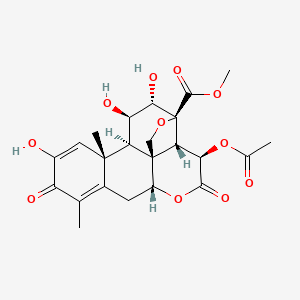

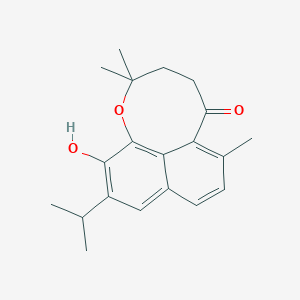

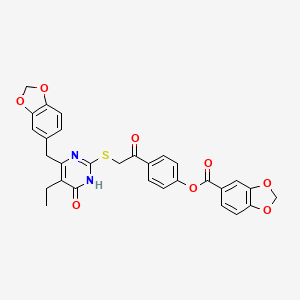
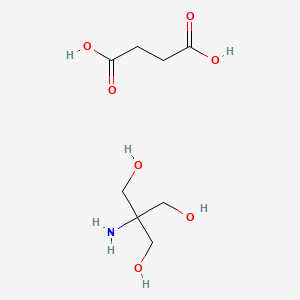
![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
